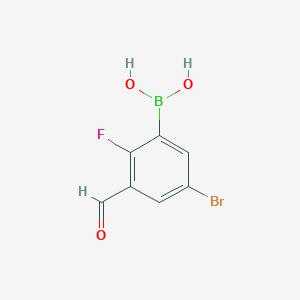

5-Brom-2-fluor-3-formylphenylboronsäure

Übersicht

Beschreibung

5-Bromo-2-fluoro-3-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrFO3 and its molecular weight is 246.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-2-fluoro-3-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-3-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 5-Brom-2-fluor-3-formylphenylboronsäure

This compound ist eine vielseitige Verbindung in der organischen Synthese und bietet aufgrund ihrer Reaktivität und Stabilität eine Vielzahl von Anwendungen. Im Folgenden finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen in der wissenschaftlichen Forschung:

Neutronen-Einfang-Therapie

Boron Neutron Capture Therapy (BNCT): ist ein gezielter Ansatz zur Krebsbehandlung. This compound kann als Borträger dienen, der nach dem Einfangen von Neutronen energiereiche Alpha-Teilchen erzeugt, die Krebszellen zerstören können .

Arzneimittelentwicklung und -verabreichung

Die Boronsäuregruppe der Verbindung ist maßgeblich an der Entwicklung neuer Medikamente und Arzneimittelverabreichungssystemen beteiligt. Ihre Fähigkeit, reversible kovalente Bindungen mit Zuckern und anderen Diolen zu bilden, macht sie zu einem Kandidaten für die ortsspezifische Medikamentenverabreichung .

Suzuki-Miyaura-Kreuzkupplung

Diese Verbindung wird in der Suzuki-Miyaura-Kreuzkupplungsreaktion verwendet, einer wichtigen Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie ermöglicht die Synthese verschiedener Biarylstrukturen, die Kernkomponenten in vielen Pharmazeutika und organischen Materialien sind .

Protodeboronierung

Protodeboronierung: bezieht sich auf die Entfernung der Boronsäureestergruppe aus einem Molekül. This compound kann einer Protodeboronierung unterliegen, was in der synthetischen Chemie zur Modifizierung von Molekülstrukturen nützlich ist .

Synthese von flüssigkristallinen Verbindungen

Die Verbindung wird bei der Synthese von neuen flüssigkristallinen Materialien verwendet, wie z. B. Fluorbiphenylcyclohexenen, die in Displays und anderen elektronischen Geräten Anwendung finden .

Leukotrien-B4-Rezeptor-Agonisten

Sie ist auch an der Synthese von o-Phenylphenolen beteiligt, potenten Agonisten für Leukotrien-B4-Rezeptoren. Diese Rezeptoren spielen eine Rolle bei entzündlichen Reaktionen, was diese Anwendung für die Entwicklung entzündungshemmender Medikamente relevant macht .

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 5-Bromo-2-fluoro-3-formylphenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various organic compounds , suggesting that this compound could potentially influence a broad range of biochemical pathways.

Result of Action

Given its use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoro-3-formylphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a base, the choice of solvent, and the temperature . Furthermore, the compound’s stability might be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-Bromo-2-fluoro-3-formylphenylboronic acid are largely unexplored. Boronic acids and their derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often dependent on the specific substituents present on the boronic acid molecule .

Cellular Effects

Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under normal conditions .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Boronic acids and their derivatives are known to interact with various transporters and binding proteins .

Eigenschaften

IUPAC Name |

(5-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCCJHNFQDEGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

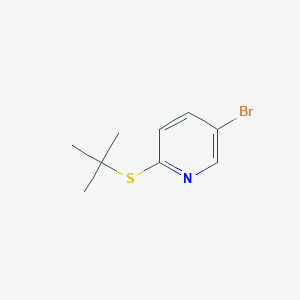

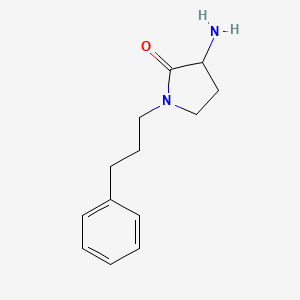

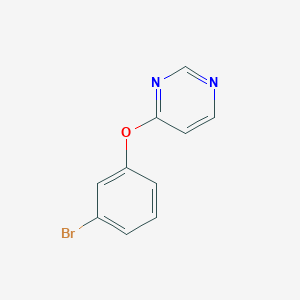

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)

![(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine](/img/structure/B1526551.png)

![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)

![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)